Clionasterol is a naturally occurring compound classified as a phytosterol, specifically a type of sterol derived from marine sources. Its molecular formula is , and it is characterized by a unique structure that includes a beta-hydroxy substituent at position 3, making it a member of the poriferast-5-ene family . Clionasterol has been isolated from various marine organisms, particularly sponges and algae, where it plays a significant role in cellular processes and membrane structure .
These reactions are crucial for modifying clionasterol for various applications in research and industry.
Clionasterol exhibits notable biological activities, including:
These activities underscore the compound's potential therapeutic benefits.
The synthesis of clionasterol typically involves extraction from natural sources or chemical modification. Key methods include:
These methods highlight both natural and synthetic routes to obtain clionasterol.
Clionasterol finds applications across various fields:
These applications reflect its versatility and importance in health-related industries.
Studies on clionasterol have focused on its interaction with cellular membranes. It is believed to integrate into lipid bilayers, influencing membrane fluidity and permeability. This integration can affect various signaling pathways and cellular processes, potentially modulating responses to oxidative stress and apoptosis .
Clionasterol shares structural similarities with several other phytosterols. Below is a comparison highlighting its uniqueness:
| Compound | Molecular Formula | Unique Features |
|---|---|---|
| Clionasterol | Beta-hydroxy substituent at position 3 | |
| Sitosterol | Commonly found in plants; lacks the specific hydroxyl group | |
| Poriferasterol | C-24 epimer of sitosterol; found primarily in sponges | |
| Ergosterol | Found in fungi; important for cell membrane structure |
Clionasterol's distinctive beta-hydroxy group sets it apart from these similar compounds, influencing its biological activity and potential applications.
Clionasterol, a 29-carbon sterol with the chemical formula C29H50O, is widely distributed across various marine organisms, particularly in sponges from which it derives its name [1]. This compound is classified as a phytosterol, specifically identified as (3β,24S)-stigmast-5-en-3-ol, and is characterized by a beta-hydroxy substituent at position 3 of the poriferast-5-ene structure [1] [2]. The phylogenetic distribution of clionasterol in marine organisms reveals interesting patterns of occurrence and evolutionary significance.
Green algae represent another important group of marine organisms that synthesize clionasterol [7]. Species such as Hydropuntia edulis have been documented to contain significant amounts of clionasterol as part of their sterol profile [1] [7]. The bloom-forming diatom species Skeletonema marinoi and Cyclotella cryptica also synthesize an ensemble of sterols that includes clionasterol alongside other sterols with chemotypes of animals, plants, and algae [4] [7]. This diverse sterol profile in diatoms demonstrates the remarkable metabolic plasticity and gene diversification in these microalgae [4].
| Organism Type | Examples | Clionasterol Presence | Significance |
|---|---|---|---|
| Marine Sponges | Cliona celata, Porifera phylum | High | Original source of discovery |
| Green Algae | Hydropuntia edulis, Skeletonema marinoi | Common | Important membrane component |
| Diatoms | Cyclotella cryptica | Present | Part of diverse sterol profile |
| Red Algae | Various species | Variable | Less common |
The phylogenetic distribution of clionasterol across these marine organisms suggests an ancient origin of the biosynthetic pathway for this compound [17]. The presence of clionasterol in taxonomically diverse groups indicates either convergent evolution of similar sterol biosynthetic pathways or, more likely, the conservation of an ancient sterol synthesis capability that has been maintained in these marine lineages [17] [10]. This distribution pattern provides valuable insights into the evolutionary history of sterol biosynthesis in marine environments and the specialized adaptations of different marine organisms [17].
The biosynthesis of clionasterol involves a complex series of enzymatic reactions, with the C-24 alkylation step being particularly crucial for determining the final structure and stereochemistry of the molecule [5] [9]. This alkylation process represents a key divergence point in sterol biosynthesis across different kingdoms of life [5].
The C-24 alkylation in clionasterol biosynthesis is catalyzed by sterol 24-C-methyltransferase (24-SMT), an enzyme that mediates the transfer of a methyl group from S-adenosylmethionine to the C-24 position of the sterol substrate [8] [13]. This reaction proceeds through an SN2-type nucleophilic attack mechanism, where the methyl group is transferred to the C-24 position of the sterol substrate [9]. The stereochemical outcome of this reaction is critical, as it determines whether the resulting sterol will have the 24β-ethyl configuration characteristic of clionasterol or the 24α-ethyl configuration found in plant sterols like β-sitosterol [7] [9].
| Mechanism | Description | Key Features |
|---|---|---|
| S-adenosylmethionine methyl transfer | Transfer of methyl group from S-adenosylmethionine to C-24 position of sterol substrate | SN2-type nucleophilic attack on Δ24-bond |
| C-24 stereochemistry determination | Determines 24β-ethyl configuration in clionasterol vs 24α-ethyl in plant sterols | β-face attack of methyl group in marine organisms |
| Deprotonation pathways | Proton elimination from C-28 position after methyl addition | Forms Δ25(27)-olefin intermediates in algal pathway |
| Enzyme catalysis | Catalyzed by sterol 24-C-methyltransferase (24-SMT) | Conserved catalytic domains across kingdoms |
In marine organisms, the C-24 alkylation follows what has been termed the "algal" Δ25(27)-olefin route [9]. This pathway involves a β-face attack of the methyl group on the Δ24-substrate bond, followed by the formation of a C-25 carbocation intermediate [9] [5]. The subsequent deprotonation step is critical in determining the final product, with selective loss of a proton from the C-28 methyl group leading to the formation of a Δ25(27) double bond characteristic of marine sterol biosynthesis [9] [18].
The biosynthetic mechanism of C-24 alkylation in clionasterol formation can be broken down into four key stages [9] [18]:
| Stage | Process | Stereochemical Outcome |
|---|---|---|
| 1. Nucleophilic attack | SN2-type attack of C-24 on methyl group of S-adenosylmethionine | β-face attack determines 24S configuration |
| 2. Carbocation formation | Formation of C-25 carbocation intermediate | Stabilization of positive charge at C-25 |
| 3. Deprotonation | Loss of proton from C-28 methyl group | Selective deprotonation determines olefin formation |
| 4. Double bond formation | Formation of Δ25(27) double bond in marine/algal pathway | Characteristic of marine sterol biosynthesis |
This mechanism explains the stereochemical outcome of clionasterol biosynthesis and highlights the importance of the C-24 alkylation step in determining the final structure of the sterol [9] [18]. The precise control of this reaction by the 24-SMT enzyme ensures the production of clionasterol with its characteristic 24β-ethyl configuration in marine organisms [7] [9].
Methionine plays a pivotal role in the biosynthesis of clionasterol, serving as the ultimate source of the methyl group that is transferred to the C-24 position of the sterol substrate [12] [13]. This methyl transfer process is a critical step in the formation of clionasterol and involves several biochemical transformations that convert methionine into an activated methyl donor [8] [12].
The process begins with the activation of methionine through its reaction with adenosine triphosphate to form S-adenosylmethionine, a high-energy sulfonium compound that serves as the primary methyl donor in sterol alkylation reactions [12] [8]. This activation step is essential for providing the energy needed for the subsequent methyl transfer reaction [12]. The formation of S-adenosylmethionine represents a key metabolic investment by the organism in the biosynthesis of sterols like clionasterol [8] [12].
| Process | Description | Significance in Clionasterol Synthesis |
|---|---|---|
| Methionine activation | Methionine reacts with ATP to form activated methyl donor | Essential first step in providing methyl donor |
| S-adenosylmethionine formation | Formation of sulfonium compound with high-energy methyl group | Primary methyl donor in all sterol alkylation reactions |
| Methyl transfer | Transfer of intact methyl group from S-adenosylmethionine to C-24 of sterol substrate | Determines stereochemistry at C-24 position |
| S-adenosylhomocysteine formation | Byproduct after methyl transfer, contains homocysteine moiety | Regenerated to methionine in methionine cycle |
Studies using isotopically labeled methionine have provided valuable insights into the mechanism of methyl transfer in clionasterol biosynthesis [9] [13]. When cultures were fed with [methyl-2H3]methionine, the deuterium atoms were incorporated into the newly biosynthesized sterols, confirming the direct transfer of the methyl group from methionine to the sterol substrate [13]. Specifically, in the biosynthesis of clionasterol, two deuterium atoms were retained in the final product, indicating a specific stereochemical course for the reaction [9] [13].
The methyl transfer from S-adenosylmethionine to the sterol substrate is catalyzed by sterol 24-C-methyltransferase and proceeds through a direct biomolecular transfer mechanism [8] [9]. This transfer follows an SN2-like transition state, with the methyl group being added to the Δ24-bond of the sterol substrate [8]. The reaction results in the formation of S-adenosylhomocysteine as a byproduct, which can be regenerated to methionine through the methionine cycle [12] [8].
The role of methionine in clionasterol biosynthesis extends beyond simply providing a methyl group [9] [12]. The stereochemistry of the methyl transfer reaction is crucial for determining the final configuration of the C-24 position in clionasterol [9]. The specific mechanism of methyl transfer ensures that clionasterol has the characteristic 24β-ethyl configuration that distinguishes it from other sterols like β-sitosterol [7] [9].
The biosynthesis of clionasterol represents a fascinating example of evolutionary conservation and divergence in sterol synthesis pathways across different kingdoms of life [5] [10]. The sterol biosynthetic pathways have a long evolutionary history in eukaryotic life and serve as examples of evolutionary metabolic conservation [5]. Analysis of these pathways provides valuable insights into the evolutionary relationships between different organisms and the selective pressures that have shaped sterol biosynthesis [10] [17].
In marine organisms, particularly diatoms like Skeletonema marinoi and Cyclotella cryptica, the sterol biosynthesis pathway shows a chimeric organization, possessing features of both algae and animal pathways [4] [5]. These diatoms synthesize sterols through cyclization of squalene to cycloartenol by cycloartenol synthase, similar to the pathway in plants [4]. However, major divergences stem from the reduction of Δ24(28) and Δ24(25) double bonds, which in diatoms are apparently dependent on sterol reductases of fungi, algae, and animals [4] [5].
| Taxonomic Group | Sterol Pathway Features | Evolutionary Significance |
|---|---|---|
| Marine Sponges | Produces clionasterol (24β-ethyl) | Ancient sterol synthesis capability |
| Green Algae | Chimeric pathway with 24β-ethyl sterols | Conserved "algal" Δ25(27)-olefin route |
| Diatoms | Cycloartenol to clionasterol route | Inclusion of animal and fungal genes |
| Land Plants | Cycloartenol to 24α-ethyl sterols | Shift to 24α-ethyl configuration |
| Fungi | Lanosterol to ergosterol (24β-methyl) | Divergent SMT enzyme specificity |
| Animals | Lanosterol to cholesterol (no alkylation) | Loss of C-24 alkylation ability in most lineages |
The evolutionary conservation of sterol synthesis pathways is particularly evident in the C-24 alkylation step catalyzed by sterol methyltransferases (SMTs) [7] [19]. Phylogenetic analysis of SMT genes reveals that they can be classified into two families, SMT1 and SMT2, which are involved in the first and second methyl transfers in sterol biosynthesis, respectively [19]. The SMT1 enzyme typically acts on cycloartenol or zymosterol, while SMT2 acts on 24-methylene lophenol or similar intermediates [19] [7].
Recent research has suggested that mutational divergence of a promiscuous ancestral SMT produced substrate- and phyla-specific SMT1 and SMT2 isoforms in red and green algae [9]. In the case of SMT2, evolutionary selection afforded modification in reaction channeling necessary for the switch from ergosterol (24β-methyl) biosynthesis to stigmasterol (24α-ethyl) biosynthesis during the course of land plant evolution [9] [7].
The evolutionary history of the 24-C sterol methyltransferase gene in animals has also been explored, with evidence suggesting that this gene was vertically inherited through animals, indicating that early eumetazoans were capable of C28+ sterol synthesis [10]. Many animal lineages independently abandoned this biosynthetic capability around the end of the Neoproterozoic era, coinciding with the rise of abundant eukaryotic prey [10].
Clionasterol exhibits well-defined thermodynamic properties that reflect its sterol nature and molecular architecture. The compound displays a melting point of 147-148°C when crystallized from alcohol as the monohydrate form [1] [2]. This relatively high melting point is characteristic of sterol compounds and indicates strong intermolecular interactions in the solid state, primarily through van der Waals forces and potential hydrogen bonding involving the 3β-hydroxyl group.
The optical rotation of clionasterol is [α]D20 = -43° (c = 1.9 in chloroform) [1], confirming its chiral nature and the specific stereochemical configuration at multiple centers, particularly the crucial 24S-configuration that distinguishes it from other phytosterols. This optical activity provides a reliable analytical parameter for compound identification and purity assessment.
Computational studies have revealed that clionasterol significantly influences the phase behavior of phospholipid membranes [3] [4]. In binary mixtures with dipalmitoylphosphatidylcholine (DPPC), clionasterol demonstrates remarkable domain-forming capacity, inducing lateral phase separation into liquid ordered (lo) and liquid disordered (ld) domains [4]. The compound shows a persistence length of 137 ± 47 nanometers in strand formations, closely matching experimental measurements of 191 ± 184 nanometers [3].
The thermodynamic stability of clionasterol in membrane systems is evidenced by its ability to modulate the main transition temperature of phospholipids. Studies indicate that the compound can suppress the gel-to-liquid crystalline phase transition, with effects comparable to cholesterol but showing enhanced efficiency in certain concentration ranges [3] [4].
| Property | Value | Reference |
|---|---|---|
| Melting Point (°C) | 147-148 | [1] [2] |
| Melting Point (°C) - Acetate Derivative | 143-144 | [1] |
| Optical Rotation [α]D20 (chloroform) | -43° | [1] |
| Optical Rotation [α]D20 - Acetate (chloroform) | -45.3° | [1] |
| Boiling Point (°C) - Estimated | 473.52 | [2] |
| Density (g/cm³) - Estimated | 0.9540 | [2] |
| Refractive Index - Estimated | 1.5000 | [2] |
| pKa - Predicted | 15.03±0.70 | [2] |
Clionasterol exhibits typical sterol solubility characteristics, with pronounced hydrophobic properties reflecting its large lipophilic molecular structure [5] [6]. The compound demonstrates practically negligible water solubility, with a calculated LogS value of -6.741 [6], indicating extremely poor aqueous solubility consistent with its classification as a lipophilic sterol.
The compound shows excellent solubility in organic solvents, particularly those of moderate to low polarity [7]. Clionasterol dissolves readily in ethanol, dimethyl sulfoxide (DMSO), and chloroform [7], making these solvents suitable for analytical procedures, derivatization reactions, and biological studies. The high solubility in chloroform is particularly notable, as evidenced by its use as the solvent of choice for optical rotation measurements [1].
The octanol-water partition coefficient (LogP) ranges from 7.915 to 9.30 [5] [6], confirming the highly lipophilic nature of the molecule. This extreme lipophilicity is attributed to the extensive hydrocarbon framework combined with only one polar hydroxyl group, resulting in a topological polar surface area of merely 20.20 Ų [5].
The solubility profile of clionasterol has direct implications for analytical methodologies. The compound's excellent solubility in ethanol makes it suitable for preparation of stock solutions for biological assays [7]. The compatibility with DMSO enables its use in cell culture studies, while chloroform solubility facilitates extraction procedures and spectroscopic analyses [1] [7].
| Property | Value | Reference |
|---|---|---|
| Water Solubility (LogS) | -6.741 | [6] |
| Octanol-Water Partition Coefficient (LogP) | 7.915-9.30 | [5] [6] |
| Solubility in Organic Solvents | Soluble in ethanol, DMSO, chloroform | [7] |
| Aqueous Solubility Classification | Practically insoluble in water | [8] [6] |
| Topological Polar Surface Area (Ų) | 20.20 | [5] |
| Molecular Volume Classification | Large lipophilic molecule | [5] [6] |
Computational approaches have provided substantial insights into the molecular interactions and behavior of clionasterol at the atomic level [14] [15] [16]. Density Functional Theory (DFT) calculations using methodologies such as B3LYP/6-31G* and M06-2X/def2-TZVP have been employed to optimize molecular geometries and calculate electronic properties [15] [17] [18].
Molecular dynamics (MD) simulations using established force fields such as GROMACS and CHARMM have elucidated the role of clionasterol in membrane systems [3] [4] [14]. These studies reveal that clionasterol induces significant membrane ordering effects and influences phase behavior in lipid bilayers [4]. The simulations demonstrate that the compound can stabilize liquid ordered phases and promote lateral phase separation, effects that are crucial for understanding its biological functions [3] [4].
The computational studies have characterized the persistence length of clionasterol-containing membrane strands as 137 ± 47 nanometers, providing quantitative measures of membrane mechanical properties [3]. These findings are consistent with experimental observations and validate the accuracy of the computational models.
Advanced quantum chemical calculations have been applied to understand the electronic structure and conformational preferences of clionasterol [15] [17] [18]. Monte Carlo sampling methods have identified multiple stable conformers, providing insights into the molecular flexibility and potential energy landscapes [19] [20].
The QSAR (Quantitative Structure-Activity Relationship) modeling approaches have utilized machine learning algorithms to establish structure-activity relationships [6] [21] [16]. These studies have predicted various molecular properties and biological activities based on structural descriptors, contributing to drug discovery and development efforts.
Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models have assessed the drug-like properties of clionasterol [5] [6]. These studies indicate favorable characteristics for certain applications while highlighting limitations related to the compound's high lipophilicity and large molecular size [6].
The computational predictions suggest that clionasterol exhibits high plasma protein binding (92.9%) [6] and limited bioavailability due to its physicochemical properties [5] [6]. These findings are crucial for understanding the pharmacological behavior and potential therapeutic applications of the compound.
| Study Type | Method/Software | Key Findings | Reference |
|---|---|---|---|
| Molecular Dynamics Simulations | GROMACS, CHARMM force fields | Membrane ordering effects, phase behavior | [3] [4] [14] |
| DFT Calculations | B3LYP/6-31G*, M06-2X/def2-TZVP | Optimized geometries, electronic properties | [15] [17] [18] |
| QSAR Modeling | Machine learning algorithms | Structure-activity relationships | [6] [21] [16] |
| Membrane Interaction Studies | Lipid bilayer simulations | Lipid-sterol interactions characterized | [3] [4] [14] |
| Conformational Analysis | Monte Carlo sampling | Multiple stable conformers identified | [19] [20] |
| Pharmacokinetic Prediction | ADMET prediction models | Drug-like properties assessed | [5] [6] |